molecular formula C14H14N2O2S2 B2981431 N1-(3-(methylthio)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941980-45-6

N1-(3-(methylthio)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2981431
CAS No.: 941980-45-6
M. Wt: 306.4
InChI Key: PHQTUQXEHIWQCU-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives are synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Some of these compounds displayed high antibacterial activity against S. aureus .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

The compound Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, especially with (hetero)aryl chlorides. This catalysis has broadened the scope of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent outcomes. Furthermore, it facilitates the arylation of lactams and oxazolidinones, demonstrating the versatility of oxalamide derivatives in copper-catalyzed coupling reactions (De, Yin, & Ma, 2017).

Novel Synthetic Approaches

A novel synthetic methodology using oxalamide derivatives has been developed for the efficient conversion of 3-(2-nitroaryl)oxirane-2-carboxamides to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This approach highlights the utility of oxalamides in the synthesis of anthranilic acid derivatives and oxalamides, showcasing their potential in creating new useful formulas for chemical synthesis (Mamedov et al., 2016).

Polythiophenes Synthesis and Characterization

In materials science, new copolymers containing thiophene units have been synthesized, incorporating azobenzene moieties in the side chain. These copolymers were evaluated for their thermal, optical, and electrochemical properties, contributing to the knowledge of polythiophenes with potential applications in electronic and photonic devices (Tapia et al., 2010).

Chemical Reactivities and Crystal Engineering

The study of imine-tautomers of aminothiazole derivatives, including those with methylthio groups, reveals insights into their reactivities towards environmental pollutants. This research opens up opportunities for exploring self-assemblies and their applications, showcasing the importance of structural and reaction condition variations in crystal engineering (Phukan & Baruah, 2016).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . This could potentially lead to the discovery of new drug molecules.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-19-11-5-2-4-10(8-11)16-14(18)13(17)15-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQTUQXEHIWQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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